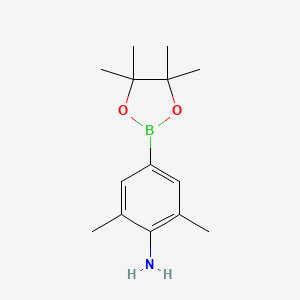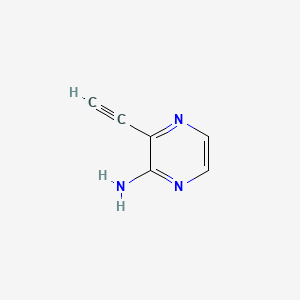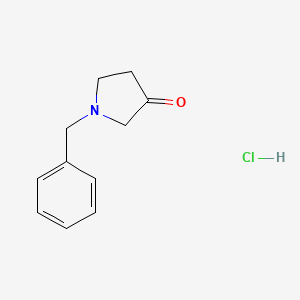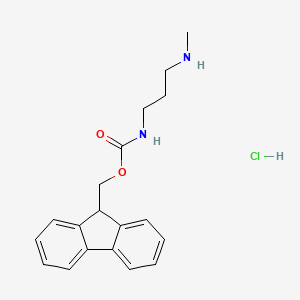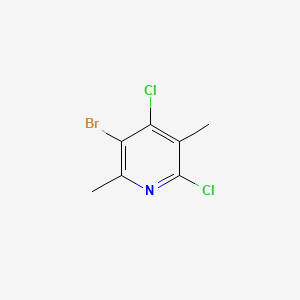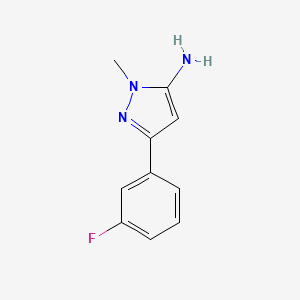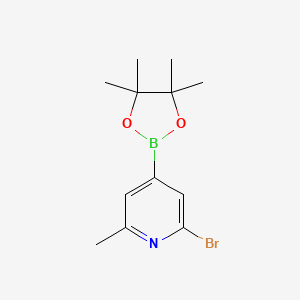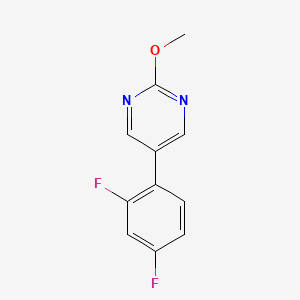
5-(2,4-Difluorophenyl)-2-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-2-methoxypyrimidine: is a heterocyclic aromatic compound that contains both pyrimidine and difluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxyamine hydrochloride to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of difluorophenylpyrimidine carboxylic acids.
Reduction: Formation of difluorophenylpyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with biological targets in a selective manner, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that require specific chemical resistance and stability.
作用機序
The mechanism of action of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methoxypyrimidine moiety allows for selective inhibition of target pathways. This dual functionality makes it a versatile compound in both biological and chemical applications.
類似化合物との比較
- 2,4-Difluorophenyl isocyanate
- 2-(2,4-Difluorophenyl)-5-methylpyridine
- 2-(2,4-Difluorophenyl)-5-fluoropyridine
Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is unique due to its methoxypyrimidine structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the difluorophenyl group also contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
5-(2,4-difluorophenyl)-2-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGSISVVAREXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718589 |
Source


|
| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-16-1 |
Source


|
| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
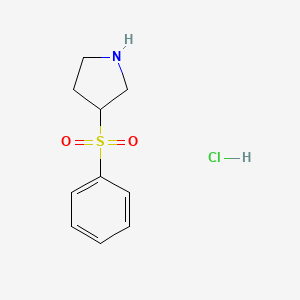
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)
